molecular formula C10H3F17O B14651514 Oxirane, (heptadecafluorooctyl)- CAS No. 52835-16-2

Oxirane, (heptadecafluorooctyl)-

Cat. No.: B14651514
CAS No.: 52835-16-2
M. Wt: 462.10 g/mol
InChI Key: WYQHIAPIABYQRN-UHFFFAOYSA-N
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Description

Oxirane, (heptadecafluorooctyl)-, also known as perfluorooctyl oxirane, is a fluorinated epoxide. This compound is characterized by the presence of an oxirane ring (a three-membered cyclic ether) and a heptadecafluorooctyl group. The unique structure of this compound imparts it with distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Intramolecular Cyclization: One common method for synthesizing oxiranes involves the intramolecular cyclization of halogenated alcohols in the presence of a base.

    Alkene Epoxidation: Another widely used method is the epoxidation of alkenes using peracids such as meta-chloroperbenzoic acid (MCPBA).

Industrial Production Methods

On an industrial scale, oxiranes are often produced by the catalytic oxidation of alkenes. For example, ethylene oxide, the simplest oxirane, is produced by the catalytic oxidation of ethylene using air or oxygen .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products of oxirane ring-opening reactions are typically diols, amino alcohols, or thioethers, depending on the nucleophile used .

Mechanism of Action

The mechanism of action of oxirane, (heptadecafluorooctyl)-, primarily involves the ring-opening reactions. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. The nucleophile attacks the less substituted carbon of the oxirane ring, leading to ring opening and the formation of a new bond. This mechanism is utilized in various synthetic and biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxirane, (heptadecafluorooctyl)-, is unique due to the presence of the heptadecafluorooctyl group, which imparts it with exceptional chemical resistance, low surface energy, and unique reactivity compared to non-fluorinated oxiranes. These properties make it particularly valuable in applications requiring high-performance materials .

Properties

IUPAC Name

2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3F17O/c11-3(12,2-1-28-2)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQHIAPIABYQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3F17O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471973
Record name (Heptadecafluorooctyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52835-16-2
Record name (Heptadecafluorooctyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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